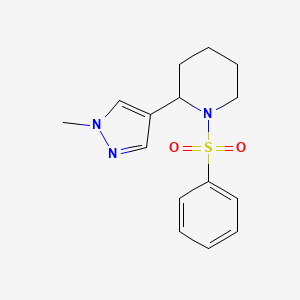![molecular formula C19H18N2O3 B2467918 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide CAS No. 898463-27-9](/img/structure/B2467918.png)
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves complex reactions. For instance, 4-hydroxy-2-quinolones, which are structurally similar, have been synthesized using various methods, including the reaction of anilines with malonic acid equivalents .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, given its structure. Similar compounds, like 4-hydroxy-2-quinolones, have been involved in various synthetic reactions to produce heteroannelated derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the nature of its functional groups. The molecular weight of this compound is 272.348.Scientific Research Applications
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, making them candidates for combating bacterial and fungal infections .
- Kinase Inhibition : Certain 5H-pyrrolo[2,3-b]pyrazine derivatives show activity in kinase inhibition . Kinases play crucial roles in cellular signaling pathways, making this area of interest for drug development.
- Factor Xa Inhibition : Factor Xa is a key player in the blood coagulation cascade. Investigating derivatives for factor Xa inhibition may lead to anticoagulant therapies .
- Some pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, and marine life . Researchers explore their natural sources and potential bioactivities.
Drug Development
Biological Activities
Cardiovascular Research
Natural Product Isolation
Future Directions
properties
IUPAC Name |
N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-17(12-24-16-6-2-1-3-7-16)20-15-9-13-5-4-8-21-18(23)11-14(10-15)19(13)21/h1-3,6-7,9-10H,4-5,8,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBJXWLOVSUGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)COC4=CC=CC=C4)CC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID51088153 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5R)-6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropan]-3-one](/img/structure/B2467836.png)
![3-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid](/img/structure/B2467837.png)
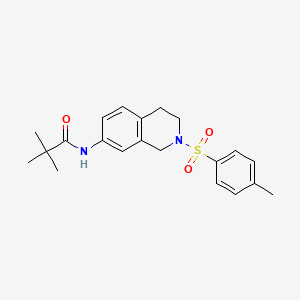
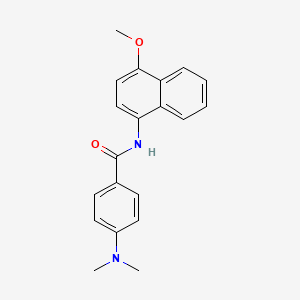

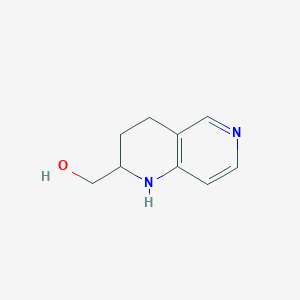
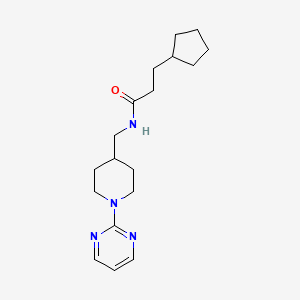
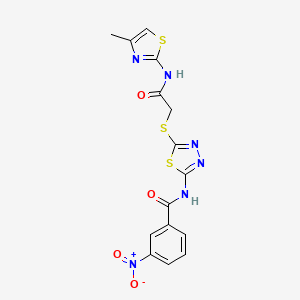
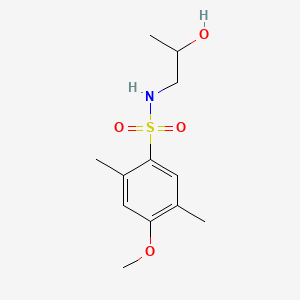
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2467854.png)
![(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol](/img/structure/B2467855.png)
![4-Bromo-2-{[(2,4-difluorobenzyl)amino]methyl}phenol](/img/structure/B2467857.png)
